molecular formula C12H14O2 B2552343 Methyl 1,2,3,4-tetrahydro-6-naphthalenecarboxylate CAS No. 23194-33-4

Methyl 1,2,3,4-tetrahydro-6-naphthalenecarboxylate

Cat. No. B2552343
CAS RN: 23194-33-4
M. Wt: 190.242
InChI Key: XAPFILNTCSKLAC-UHFFFAOYSA-N
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Description

“Methyl 1,2,3,4-tetrahydro-6-naphthalenecarboxylate” is a chemical compound with the molecular formula C11H14 . It is also known by other names such as 6-Methyltetralin, 6-Methyl- (1,2,3,4-tetrahydronaphthalene), Naphthalene, 6-methyl-1,2,3,4-tetrahydro-, and 1,2,3,4-Tetrahydro-6-methylnaphthalene .


Molecular Structure Analysis

The molecular structure of this compound can be viewed as a 2D Mol file or a computed 3D SD file . This provides a visual representation of the molecule’s structure, which can be useful for understanding its properties and reactivity.


Physical And Chemical Properties Analysis

“Methyl 1,2,3,4-tetrahydro-6-naphthalenecarboxylate” is a yellowish crystal with a strong, civet-like odor . It is soluble in 2 parts of 80% alcohol .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques: Methyl 1,2,3,4-tetrahydro-6-naphthalenecarboxylate has been synthesized through various methods. For instance, Göksu et al. (2003) described a synthesis starting from naphthalene-2,3-diol, employing methods such as Friedel-Crafts acylation and Birch reduction (Göksu et al., 2003).
  • Chemical Modification: This compound undergoes various chemical transformations. Dawson et al. (1983) synthesized derivatives that showed significant activity in reversing keratinization processes, highlighting its potential in pharmacological applications (Dawson et al., 1983).
  • Formation of Specific Substituents: Pfau et al. (1978) explored its reactions with unsymmetrical dienophiles, leading to specific hydroxylic compounds (Pfau et al., 1978).

Biological and Pharmacological Applications

  • Retinoid Activity: A study by Dawson et al. (1989) showed that structural modifications in certain methylated naphthalene derivatives, related to Methyl 1,2,3,4-tetrahydro-6-naphthalenecarboxylate, can influence retinoid biological activity. This opens up avenues for its use in dermatological applications (Dawson et al., 1989).

Material Science Applications

  • Use in Polymer Industry: Zhi (2002) reported the synthesis of polysubstituted diethyl 2,7-naphthalene dicarboxylates, derivatives of Methyl 1,2,3,4-tetrahydro-6-naphthalenecarboxylate, which are useful in the polymer industry for their heat resistance and application in print ink (Zhi, 2002).

Analytical Chemistry Applications

  • Analytical Assays: Rissler et al. (1991) developed a high-performance liquid chromatographic assay for the determination of a derivative of Methyl 1,2,3,4-tetrahydro-6-naphthalenecarboxylate in plasma, demonstrating its relevance in analytical chemistry (Rissler et al., 1991).

Safety And Hazards

This compound is classified as Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety precautions include avoiding ingestion and inhalation, not getting it in eyes, on skin, or on clothing, and ensuring adequate ventilation .

properties

IUPAC Name

methyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-14-12(13)11-7-6-9-4-2-3-5-10(9)8-11/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAPFILNTCSKLAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(CCCC2)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1,2,3,4-tetrahydro-6-naphthalenecarboxylate

Citations

For This Compound
1
Citations
Y Kido, S Yoshimura, M Yamaguchi… - Bulletin of the Chemical …, 1999 - journal.csj.jp
In the presence of GaCl 3 , silylethyne reacted electrophilically with aromatic hydrocarbons to give β-silylethenylated arenes. The reaction proceeded via cationic species generated by …
Number of citations: 40 www.journal.csj.jp

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